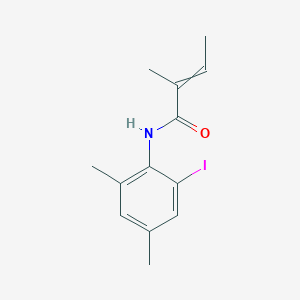
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide is an organic compound that features an iodine atom attached to a dimethylphenyl group, which is further connected to a methylbutenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide typically involves the iodination of 2,4-dimethylaniline followed by the formation of the amide bond. One common method includes the reaction of 2-iodo-4,6-dimethylaniline with 2-methylbut-2-enoyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed coupling reactions can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck reactions can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds or other extended aromatic systems.
Scientific Research Applications
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amide group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodo-4,6-dimethylphenyl)acetamide
- N-(2-iodo-4,6-dimethylphenyl)-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- N-(2-iodo-4,6-dimethylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom and the methylbutenamide moiety distinguishes it from other similar compounds, providing unique opportunities for its application in various fields of research .
Properties
CAS No. |
922170-71-6 |
|---|---|
Molecular Formula |
C13H16INO |
Molecular Weight |
329.18 g/mol |
IUPAC Name |
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C13H16INO/c1-5-9(3)13(16)15-12-10(4)6-8(2)7-11(12)14/h5-7H,1-4H3,(H,15,16) |
InChI Key |
VCPAMIOGVYABTH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)NC1=C(C=C(C=C1I)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















